molecular formula C15H11ClO4 B11835439 2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione CAS No. 72520-66-2

2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione

Cat. No.: B11835439
CAS No.: 72520-66-2
M. Wt: 290.70 g/mol
InChI Key: VOXGHPDQFNUMNF-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with a suitable diketone under controlled conditions. One common method includes the use of a Lewis acid catalyst, such as cerium(III) chloride, which facilitates the reaction and leads to high yields of the desired product . The reaction is usually carried out in an anhydrous environment to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc in acetic acid are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized quinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can modulate various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

72520-66-2

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

2-chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione

InChI

InChI=1S/C15H11ClO4/c1-7(17)11(8(2)18)12-13(16)15(20)10-6-4-3-5-9(10)14(12)19/h3-6,11H,1-2H3

InChI Key

VOXGHPDQFNUMNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)C

Origin of Product

United States

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